Cas no 2171613-37-7 (4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{(4-Bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized bifunctional compound designed for peptide synthesis and bioconjugation applications. Its structure incorporates both an Fmoc-protected amine and a carboxylic acid group, enabling selective deprotection and coupling in solid-phase peptide synthesis (SPPS). The 4-bromophenylmethyl moiety enhances stability and facilitates further functionalization, while the Fmoc group ensures compatibility with standard SPPS protocols. This compound is particularly useful for introducing tailored modifications or linker systems into peptides and biomolecules. Its high purity and well-defined reactivity make it a reliable intermediate for researchers in medicinal chemistry and chemical biology.
4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171613-37-7 structure
Product name:4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171613-37-7
MF:C27H25BrN2O5
Molecular Weight:537.401806592941
CID:6021922
PubChem ID:165804951

4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2171613-37-7
    • 4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1539769
    • インチ: 1S/C27H25BrN2O5/c28-18-11-9-17(10-12-18)15-29-26(33)24(13-14-25(31)32)30-27(34)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: WJAAFAZQMAQCPQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CNC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 536.09468g/mol
  • 同位素质量: 536.09468g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 719
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 105Ų

4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1539769-0.25g
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539769-0.05g
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539769-1.0g
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
1g
$3368.0 2023-06-05
Enamine
EN300-1539769-5000mg
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1539769-5.0g
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
5g
$9769.0 2023-06-05
Enamine
EN300-1539769-50mg
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
50mg
$2829.0 2023-09-26
Enamine
EN300-1539769-2500mg
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539769-500mg
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
500mg
$3233.0 2023-09-26
Enamine
EN300-1539769-10000mg
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1539769-2.5g
4-{[(4-bromophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171613-37-7
2.5g
$6602.0 2023-06-05

4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

4-{(4-Bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid: A Comprehensive Overview

The compound 4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with the CAS number 2171613-37-7, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone. Its intricate design makes it a valuable tool in peptide synthesis and drug discovery.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, suggests its utility in constructing bioactive peptides with high precision. Researchers have explored its role in synthesizing cyclic peptides, which are known for their potent biological activities and stability. The bromophenyl moiety adds another layer of complexity, potentially enhancing the molecule's pharmacokinetic properties and bioavailability.

In terms of synthesis, this compound is typically prepared through multi-step reactions involving nucleophilic substitutions and coupling reactions. The use of Fmoc as a protecting group ensures that the amino terminus remains intact during the synthesis process, allowing for controlled assembly of peptide chains. The butanoic acid backbone provides flexibility, enabling the molecule to adopt various conformations that are critical for its biological interactions.

The structural features of this compound also make it an excellent candidate for studying enzyme inhibition and receptor binding. Recent research has demonstrated its ability to inhibit certain proteases, which are key targets in treating inflammatory diseases and cancer. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been investigated, revealing potential applications in modulating cellular signaling pathways.

From an analytical standpoint, this compound is often characterized using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into its molecular weight, purity, and stereochemical integrity. The integration of these analytical tools has significantly enhanced our understanding of the compound's properties and behavior in different chemical environments.

In conclusion, 4-{(4-bromophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a cutting-edge molecule with diverse applications in drug discovery and peptide synthesis. Its unique structure and functional groups make it a valuable asset in advancing biomedical research. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in developing innovative therapeutic strategies.

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